molecular formula C10H19Cl2N3O B2944620 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride CAS No. 2126144-87-2

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Cat. No.: B2944620
CAS No.: 2126144-87-2
M. Wt: 268.18
InChI Key: GTFBOGBNXFLYQV-BPRGXCPLSA-N
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Description

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride (CAS: 2126144-87-2) is a high-purity chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a cis-pyrrolidine pharmacophore, a key structural motif found in potent inhibitors of neuronal nitric oxide synthase (nNOS) . The stereospecific (2S,4R) configuration of the methoxypyrrolidine group is critical for its binding affinity and selectivity. nNOS is an enzyme responsible for the production of nitric oxide in the central nervous system, and its overproduction is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's disease . Researchers utilize this compound and its analogs as crucial scaffolds for developing novel nNOS inhibitors, which are investigated for their potential as neurodegenerative therapeutics . The dihydrochloride salt form enhances the compound's stability and solubility for in vitro research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBOGBNXFLYQV-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via an alkylation reaction using methanol and a suitable base.

    Synthesis of the Imidazole Moiety: The imidazole ring is formed through a condensation reaction between a diamine and a dicarbonyl compound.

    Coupling of the Two Moieties: The pyrrolidine and imidazole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or imidazole derivatives.

Scientific Research Applications

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent/Modification Key Applications
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride C₁₀H₁₉Cl₂N₃O 268.18 1H-imidazole (2S,4R)-4-methoxypyrrolidine, 4,5-dimethyl Organic synthesis building block
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride C₁₀H₁₉Cl₂N₃ 252.18 1H-imidazole Piperidine ring (non-chiral), 4,5-dimethyl Research chemical (unspecified)
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole C₂₀H₁₆N₄O 344.37 1H-imidazole 4-hydroxyphenyl, 4,5-di(2-pyridyl) Chemiluminescence studies
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride C₉H₁₁N₃·HCl 197.66 4,5-dihydro-1H-imidazole 4-aminophenyl Organic synthesis intermediate

Detailed Analysis of Structural Differences and Implications

Substituent Effects on Reactivity and Solubility
  • Target Compound : The (2S,4R)-4-methoxypyrrolidine substituent introduces chirality and a methoxy group, which may enhance hydrogen-bonding capacity and stereospecific interactions. The dihydrochloride salt improves aqueous solubility compared to freebase forms .
  • Piperidine Analog (C₁₀H₁₉Cl₂N₃): Replacing pyrrolidine with piperidine increases ring size, altering conformational flexibility.
  • Pyridyl-Substituted Analog (C₂₀H₁₆N₄O): The pyridyl groups introduce aromatic nitrogen atoms, enabling metal coordination (e.g., in chemiluminescent applications) but reducing solubility in non-polar media .
Stereochemical Considerations
  • The (2S,4R) configuration in the target compound’s pyrrolidine ring is critical for enantioselective interactions, a feature absent in the piperidine analog. This stereochemistry could influence binding affinity in chiral environments, such as enzyme active sites .

Crystallographic and Computational Insights

  • Crystallography Tools: SHELX programs (e.g., SHELXL, SHELXS) and ORTEP-III are widely used for structural determination of imidazole derivatives .
  • Hypothesized Solid-State Behavior : The dihydrochloride form of the target compound likely forms ionic interactions with chloride ions and hydrogen bonds via the methoxy group, influencing its crystallinity and stability .

Biological Activity

The compound 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Weight: 219.24 g/mol
  • CAS Number: 1955474-36-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. The imidazole ring is known for its role in binding to biological targets such as receptors involved in neurotransmission and cardiovascular regulation.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial properties of compounds similar to 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole. For instance, derivatives of imidazole compounds have shown significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

Research has indicated potential antiviral effects, particularly against viruses that exploit host cellular machinery for replication. The compound's structure allows for interaction with viral proteins or host cell receptors, potentially inhibiting viral entry or replication.

Cardiovascular Effects

The compound has been evaluated for its effects on cardiovascular health. Studies on related imidazole derivatives have shown their ability to modulate blood pressure and heart rate through interactions with imidazoline receptors and adrenergic receptors. These interactions can lead to vasodilation and reduced vascular resistance.

Case Studies

StudyFindings
Study 1 : Evaluation of Antimicrobial Activity (Journal of Medicinal Chemistry)Compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria.Suggests potential use in treating bacterial infections.
Study 2 : Antiviral Properties Assessment (Antiviral Research)Demonstrated inhibition of viral replication in vitro for certain strains of influenza virus.Indicates potential as an antiviral agent.
Study 3 : Cardiovascular Impact Analysis (Cardiovascular Pharmacology)Showed dose-dependent effects on blood pressure in hypertensive rat models.Supports further investigation for hypertension treatment.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, revealing insights into structure-activity relationships (SAR). For example:

  • Synthesis Techniques : The synthesis often involves cyclization reactions between pyrrolidine derivatives and imidazole precursors under controlled conditions to yield high-purity products.
  • Biological Evaluation : In vitro assays have been employed to assess the efficacy of these compounds against various biological targets, including enzyme inhibition assays and receptor binding studies.
  • Pharmacological Profiles : Detailed pharmacological assessments have shown that modifications to the pyrrolidine or imidazole moieties can significantly influence the compound's biological activity.

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